N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide
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Overview
Description
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is a synthetic organic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core is synthesized using 2-aminophenol and an appropriate aldehyde under reflux conditions in the presence of a catalyst such as a metal catalyst or an ionic liquid catalyst.
Alkylation: The ethyl group is introduced through an alkylation reaction using an appropriate alkyl halide.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Types of Reactions:
Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.
Substitution: The chloro group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of dechlorinated derivatives.
Substitution: Formation of various substituted benzoxazole derivatives.
Scientific Research Applications
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide
- N-[4-chloro-3-(5-propyl-1,3-benzoxazol-2-yl)phenyl]hexanamide
- N-[4-chloro-3-(5-butyl-1,3-benzoxazol-2-yl)phenyl]hexanamide
Comparison:
- Uniqueness: N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is unique due to the specific positioning of the ethyl group, which can influence its biological activity and chemical reactivity .
- Similarities: All these compounds share the benzoxazole core and the chloro group, making them structurally similar and potentially exhibiting similar biological activities .
Properties
Molecular Formula |
C21H23ClN2O2 |
---|---|
Molecular Weight |
370.9 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C21H23ClN2O2/c1-3-5-6-7-20(25)23-15-9-10-17(22)16(13-15)21-24-18-12-14(4-2)8-11-19(18)26-21/h8-13H,3-7H2,1-2H3,(H,23,25) |
InChI Key |
JNRLKNJTAYQVKD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC(=C3)CC |
Origin of Product |
United States |
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